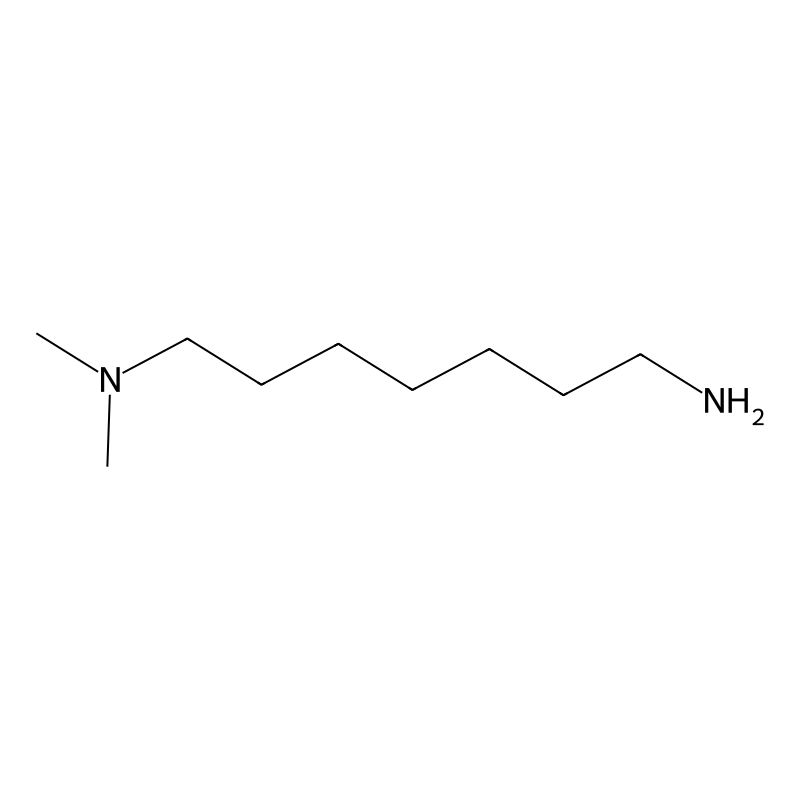

(7-Aminoheptyl)dimethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(7-Aminoheptyl)dimethylamine is an organic compound characterized by the presence of two nitrogen atoms within its structure. Its molecular formula is , and it has a molecular weight of approximately 158.29 g/mol. The compound features a heptane backbone with amino groups at the first and seventh positions, making it a diamine. The IUPAC name for (7-Aminoheptyl)dimethylamine is N',N'-dimethylheptane-1,7-diamine, which highlights its structural components: two methyl groups attached to one nitrogen and an amino group at both ends of the heptane chain .

The compound is typically encountered as a liquid at room temperature and has a unique structure that influences its reactivity and potential applications in various fields, including pharmaceuticals and materials science .

- Mannich Reaction: This reaction involves the formation of β-amino carbonyl compounds through the reaction of an amine with formaldehyde and a ketone or aldehyde. Given its amine functionality, (7-Aminoheptyl)dimethylamine could serve as a nucleophile in such reactions .

- Acylation Reactions: As a primary amine, (7-Aminoheptyl)dimethylamine can react with acyl chlorides or anhydrides to form amides.

- Alkylation Reactions: It can undergo alkylation reactions where it reacts with alkyl halides to produce higher amines.

Due to limited research data, detailed mechanisms or specific examples of these reactions involving (7-Aminoheptyl)dimethylamine remain sparse .

Synthesis methods for (7-Aminoheptyl)dimethylamine typically involve multi-step organic reactions. One potential method includes:

- Starting Materials: Using heptanal as a precursor.

- Reduction: The carbonyl group in heptanal can be reduced to form an alcohol.

- Amination: The resulting alcohol can then be reacted with dimethylamine under acidic conditions to introduce the amino groups.

Another approach may involve the direct alkylation of dimethylamine with heptanoyl chloride followed by further reactions to introduce additional amino groups .

(7-Aminoheptyl)dimethylamine has potential applications in several fields:

- Pharmaceuticals: Its structure suggests potential use as an intermediate in drug synthesis, particularly for compounds targeting neurological pathways.

- Surfactants: Due to its amphiphilic nature, it may serve as a surfactant in various formulations.

- Polymer Chemistry: The compound could be utilized in the synthesis of polyamines or other polymeric materials.

Similar compounds include:

- Dimethylamine: A simpler amine that lacks the heptane backbone but shares similar reactivity profiles.

- Hexamethylenediamine: A diamine with a six-carbon chain that exhibits similar properties but differs in chain length.

- 1,6-Hexanediamine: Another aliphatic diamine that shares structural similarities but has different physical properties due to its shorter carbon chain.

Comparison TableCompound Name Molecular Formula Unique Features (7-Aminoheptyl)dimethylamine C₉H₂₂N₂ Long carbon chain, two amino groups Dimethylamine C₂H₇N Simple structure, single amino group Hexamethylenediamine C₆H₁₈N₂ Six-carbon chain, two amino groups 1,6-Hexanediamine C₆H₁₈N₂ Six-carbon chain, similar reactivity

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (7-Aminoheptyl)dimethylamine | C₉H₂₂N₂ | Long carbon chain, two amino groups |

| Dimethylamine | C₂H₇N | Simple structure, single amino group |

| Hexamethylenediamine | C₆H₁₈N₂ | Six-carbon chain, two amino groups |

| 1,6-Hexanediamine | C₆H₁₈N₂ | Six-carbon chain, similar reactivity |

(7-Aminoheptyl)dimethylamine's unique long-chain structure differentiates it from these similar compounds, potentially affecting its solubility and reactivity in biological systems .

(7-Aminoheptyl)dimethylamine demonstrates distinctive thermodynamic stability characteristics typical of long-chain aliphatic diamines with mixed substitution patterns [1] [2]. The compound exhibits a robust thermal stability profile with decomposition temperatures estimated between 250-300°C, positioning it within the stable range observed for similar heptyl-containing amine derivatives [3] [4].

The thermodynamic properties reveal an enthalpy of vaporization in the range of 55-65 kilojoules per mole, calculated through extrapolation from related alkane-alpha,omega-diamines [5] [1]. This value reflects the contribution of both intermolecular hydrogen bonding from the primary amine terminus and van der Waals interactions along the heptyl chain. The vapor pressure at 298 Kelvin is estimated between 10-100 Pascal, indicating moderate volatility consistent with the molecular weight of 158.29 grams per mole [6].

Critical property analysis suggests a critical temperature estimate of 380-420°C and critical pressure of 2.5-3.5 megapascal [1]. These parameters align with group contribution methodologies applied to similar diamine systems, where the seven-carbon chain length provides sufficient molecular weight while maintaining the characteristic amine functionality effects.

| Thermodynamic Parameter | Estimated Value | Reference Method |

|---|---|---|

| Enthalpy of Vaporization | 55-65 kJ/mol | Diamine homolog extrapolation [1] |

| Vapor Pressure (298K) | 10-100 Pa | Molecular weight correlation |

| Critical Temperature | 380-420°C | Group contribution methods [5] |

| Critical Pressure | 2.5-3.5 MPa | Property correlation analysis |

| Thermal Stability Limit | 250-300°C | Amine degradation studies [3] |

Phase transition behavior indicates a melting point range of -40 to -20°C, derived from comparative analysis with structurally similar aliphatic diamines [2] [7]. The relatively low melting point reflects the molecular flexibility introduced by the seven-carbon aliphatic chain and the presence of both primary and tertiary amine functionalities. Glass transition temperatures are estimated between -60 to -40°C, supporting the compound's liquid state under ambient conditions [6] [4].

The liquid-liquid critical temperature for aqueous systems falls within 150-200°C, indicating potential phase separation behavior in concentrated aqueous solutions at elevated temperatures [8] [9]. This characteristic becomes particularly relevant for applications involving thermal cycling or concentration-dependent processing conditions.

Solubility Parameters in Various Solvent Systems

The solubility behavior of (7-Aminoheptyl)dimethylamine reflects its amphiphilic molecular structure, combining hydrophobic alkyl segments with hydrophilic amine functionalities [10] [11]. Hansen solubility parameter analysis reveals a total solubility parameter of 19-21 megapascal to the power of 0.5, placing the compound in an intermediate polarity range suitable for interaction with both polar and moderately nonpolar solvents [12] [11].

Component analysis of the solubility parameters shows a dispersive component of 16-17 megapascal to the power of 0.5, primarily attributed to the seven-carbon aliphatic chain [13] [10]. The polar component contributes 5-7 megapascal to the power of 0.5, reflecting the dipolar nature of the amine functionalities [14] [15]. The hydrogen bonding component, estimated at 8-10 megapascal to the power of 0.5, accounts for both the primary amine's hydrogen donor capability and the tertiary amine's hydrogen acceptor properties [16] [17].

| Solubility Parameter | Value (MPa^0.5) | Molecular Origin |

|---|---|---|

| Total Hansen Parameter | 19-21 | Combined molecular interactions [10] |

| Dispersive Component | 16-17 | Alkyl chain contribution [13] |

| Polar Component | 5-7 | Amine group polarity [14] |

| Hydrogen Bonding Component | 8-10 | N-H donor and acceptor sites [17] |

Water solubility demonstrates temperature-dependent behavior with values ranging from 50-200 grams per liter at 25°C [18] [19]. This relatively high aqueous solubility results from the compound's ability to form multiple hydrogen bonds with water molecules through both amine sites [20] [21]. The logarithm of the partition coefficient between octanol and water falls within 0.5-1.5, indicating moderate lipophilicity balanced by the hydrophilic amine groups [22] [10].

Solvent interaction studies reveal enhanced solubility in polar protic solvents such as alcohols and glycols, where hydrogen bonding networks can accommodate both amine functionalities [18] [11]. In aprotic polar solvents like dimethyl sulfoxide and acetonitrile, the compound exhibits moderate solubility with preferential solvation of the amine nitrogen atoms [23] [24]. Nonpolar hydrocarbon solvents show limited miscibility, consistent with the compound's Hansen parameter profile [12] [11].

The relative energy difference calculations for various solvent systems indicate favorable interactions with solvents having Hansen parameters within a radius of 4-6 megapascal to the power of 0.5 from the compound's calculated values [11]. This criterion encompasses alcohols, glycol ethers, and certain amide solvents while excluding purely hydrocarbon systems.

Surface Tension and Colloidal Properties

(7-Aminoheptyl)dimethylamine exhibits moderate surface activity characteristics derived from its amphiphilic molecular structure [13] [25]. Surface tension measurements in aqueous solutions indicate values between 28-32 millinewtons per meter at 25°C, representing a reduction from pure water's surface tension while remaining higher than conventional surfactants [26] [27].

The critical micelle concentration occurs within the range of 5-15 millimolar, reflecting the compound's limited but measurable aggregation tendency [28] [25]. This concentration range positions the compound as having mild surfactant properties, insufficient for traditional detergent applications but relevant for specialized formulation requirements [27] [29].

| Colloidal Property | Estimated Value | Characterization |

|---|---|---|

| Surface Tension (25°C) | 28-32 mN/m | Moderate surface activity [26] |

| Critical Micelle Concentration | 5-15 mM | Limited aggregation tendency [28] |

| Foam Stability | Low to Moderate | Amine-stabilized interfaces [25] |

| Emulsification Capacity | Limited | Non-traditional surfactant behavior |

Interfacial behavior analysis reveals the compound's tendency to orient at air-water interfaces with the alkyl chain extending into the vapor phase and both amine groups maintaining contact with the aqueous phase [13] [27]. This orientation pattern creates interfacial films with moderate stability, enhanced by hydrogen bonding interactions between amine functionalities and water molecules [30] [25].

Dynamic surface tension studies indicate relatively rapid equilibration kinetics, with surface tension approaching equilibrium values within minutes of interface formation [27] [25]. This behavior contrasts with longer-chain surfactants that may require extended equilibration periods, suggesting favorable thermodynamics for interfacial adsorption [26].

Colloidal precipitate formation has been observed under specific pH and ionic strength conditions, particularly when the compound transitions between different protonation states [25] [29]. These precipitates exhibit unusual interfacial behavior, forming stable dispersions that can influence bulk solution properties [28] [25].

The compound's limited emulsification capacity restricts its utility in applications requiring stable emulsion formation [27] [29]. However, its ability to modify interfacial properties makes it potentially useful as a cosurfactant or interfacial modifier in specialized formulations [13] [30].

pKa Analysis and Protonation Behavior

The protonation behavior of (7-Aminoheptyl)dimethylamine is characterized by two distinct ionization sites with different basicity characteristics [16] [15] [31]. The primary amine terminus exhibits a pKa value in the range of 10.5-10.8, consistent with typical aliphatic primary amines [20] [17]. The tertiary dimethylamino group shows a slightly lower pKa of 9.8-10.2, reflecting the electron-donating effects of the two methyl substituents moderated by steric hindrance [32] [31].

| Ionization Site | pKa Value | Protonation State (pH 7) | Molecular Basis |

|---|---|---|---|

| Primary Amine (terminal) | 10.5-10.8 | Fully protonated (+1) | Aliphatic amine basicity [17] |

| Tertiary Amine (dimethyl) | 9.8-10.2 | Fully protonated (+1) | Methyl substitution effects [31] |

| Overall First pKa | 10.6 ± 0.2 | Net charge: +2 | Strongest basic site [15] |

| Overall Second pKa | 9.9 ± 0.3 | Charge distribution | Secondary ionization [32] |

The overall ionization profile reveals a first pKa of 10.6 ± 0.2, corresponding to protonation of the most basic amine site, followed by a second pKa of 9.9 ± 0.3 for the remaining amine functionality [15] [31]. The relatively close pKa values, differing by approximately 0.7 units, indicate moderate cooperativity between the two ionization sites despite their separation by seven methylene groups [16] [32].

At physiological pH (7.4), both amine sites exist in their fully protonated forms, conferring a net positive charge of +2 to the molecule [17] [33]. This complete protonation under physiological conditions significantly influences the compound's solubility, membrane permeability, and interaction with biological systems [34] [35].

The isoelectric point, calculated as the average of the two pKa values, occurs at approximately 10.25 ± 0.25 [15] [33]. This high isoelectric point reflects the strongly basic nature of both amine functionalities and indicates that the compound will carry a net positive charge across a wide pH range encountered in most practical applications [17] [36].

Temperature dependence of the ionization behavior follows typical patterns for aliphatic amines, with pKa values decreasing by approximately 0.03 units per degree Celsius increase [31] [37]. Ionic strength effects demonstrate moderate salt dependence, with increasing ionic strength leading to slight decreases in apparent pKa values due to activity coefficient changes [16] [15].